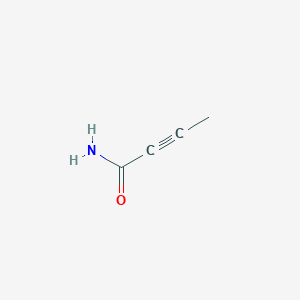

But-2-ynamide

Description

Structure

3D Structure

Properties

IUPAC Name |

but-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-2-3-4(5)6/h1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSBIYSZXHSXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for But 2 Ynamide and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on efficiently constructing the core ynamide framework, typically through the formation of the crucial carbon-nitrogen (C(sp)-N) bond or by manipulating a precursor to generate the alkyne moiety in a final step.

The use of transition metals to catalyze the formation of C(sp)-N bonds represents the most powerful and widely adopted strategy for ynamide synthesis. These methods offer high efficiency, functional group tolerance, and predictable reactivity.

Copper-catalyzed C-N cross-coupling is a foundational method for ynamide synthesis. The most common variant involves the coupling of a 1-haloalkyne or a terminal alkyne with an amide, carbamate (B1207046), or sulfonamide. The reaction typically requires a copper(I) salt, a ligand, and a base.

Research Findings: Early protocols often required stoichiometric amounts of copper and harsh conditions. Modern advancements, however, have established catalytic systems that operate under milder conditions. The use of ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) is crucial for stabilizing the copper catalyst and facilitating the coupling process. The choice of base, commonly potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), is critical for promoting the deprotonation of the nitrogen nucleophile without compromising the integrity of the substrates. These reactions are generally performed in solvents like toluene (B28343) or dioxane at elevated temperatures. The scope of the reaction is broad, accommodating a wide variety of amides and alkynes.

Table 1: Representative Conditions for Copper-Mediated Ynamide Synthesis

| Copper Source | Ligand | Base | Solvent | Substrates | Yield (%) |

|---|---|---|---|---|---|

| Copper(I) iodide (CuI) | 1,10-Phenanthroline | K₃PO₄ | Toluene | 1-Bromoalkyne + Amide | 75-95 |

| Copper(I) iodide (CuI) | N,N'-Dimethylethylenediamine (DMEDA) | K₂CO₃ | Dioxane | Terminal Alkyne + Iodo-Amide | 70-90 |

| Copper(II) sulfate (B86663) (CuSO₄) | 1,10-Phenanthroline | K₂CO₃ | Toluene | 1-Bromoalkyne + Sulfonamide | 80-98 |

Palladium catalysis offers a complementary and highly effective route to ynamides. These methods, analogous to Buchwald-Hartwig amination, typically couple haloalkynes with nitrogen nucleophiles. The versatility of palladium catalysts and the wide availability of specialized phosphine (B1218219) ligands allow for fine-tuning of the reaction conditions to suit sensitive substrates.

Research Findings: Palladium-catalyzed ynamide synthesis relies on a Pd(0)/Pd(II) catalytic cycle. A Pd(0) species, such as that generated from palladium(0) tetrakis(triphenylphosphine) or a combination of Pd₂(dba)₃ and a phosphine ligand, undergoes oxidative addition into the alkyne-halogen bond. Subsequent coordination of the deprotonated amide and reductive elimination yields the ynamide product and regenerates the Pd(0) catalyst. Bulky, electron-rich phosphine ligands like Xantphos or Josiphos are often essential for promoting the reductive elimination step, which can be challenging for C(sp)-N bond formation.

Table 2: Examples of Palladium-Catalyzed Ynamide Synthesis

| Palladium Precatalyst | Ligand | Base | Solvent | Substrates | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | (none) | Cs₂CO₃ | DMF | 1-Iodoalkyne + Carbamate | 65-85 |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 1-Bromoalkyne + Amide | 70-92 |

| Pd(OAc)₂ | Josiphos | NaOtBu | Dioxane | 1-Chloroalkyne + Amide | 60-88 |

Gold catalysis has emerged as a powerful tool for C-N bond formation under exceptionally mild conditions. Due to the high alkynophilicity of gold catalysts, these methods often employ unique alkynylating agents, such as alkynyl hypervalent iodine reagents, to facilitate the transfer of the alkynyl group to a nitrogen nucleophile.

Research Findings: A common gold-catalyzed strategy involves the reaction between an alkynyl(phenyl)iodonium salt and an amide or amine. A gold(I) catalyst, such as chloro(triphenylphosphine)gold(I) / silver triflate (Ph₃PAuCl/AgOTf), activates the hypervalent iodine reagent, forming a gold-acetylide intermediate. This highly electrophilic species is then readily attacked by the nitrogen nucleophile to afford the ynamide product. The primary advantage of this method is its ability to proceed at room temperature and its tolerance of a wide array of functional groups that might be incompatible with copper or palladium catalysis.

Table 3: Gold-Catalyzed Synthesis of Ynamides

| Gold Catalyst System | Amine/Amide Substrate | Alkynylating Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| Ph₃PAuCl / AgOTf | Secondary Amine | Alkynyl(phenyl)iodonium Triflate | DCM | 85-99 |

| IPrAuCl / AgBF₄ | Sulfonamide | Alkynyl(phenyl)iodonium Triflate | DCE | 80-95 |

| (Johnphos)Au(MeCN)SbF₆ | Carbamate | Ethynylbenziodoxolone (EBX) | DCM | 75-90 |

A classical yet effective route to ynamides involves the base-induced elimination of hydrogen halides from halo-enamide precursors. This method constructs the carbon-carbon triple bond from a pre-formed carbon-carbon double bond.

Research Findings: The synthesis typically begins with an amide, which is converted into a 1,2-dihaloenamide or a 2-haloenamide. Treatment of these precursors with two or one equivalent(s) of a strong, non-nucleophilic base, respectively, induces a sequential elimination of hydrogen halide (HX) to form the alkyne. Common bases for this transformation include organolithium reagents like n-butyllithium (n-BuLi) or sterically hindered bases such as lithium diisopropylamide (LDA). While robust, this method's utility can be limited by the requirement for stoichiometric strong bases and the sometimes-challenging synthesis of the halogenated precursors. However, it remains a valuable strategy, particularly for synthesizing ynamides that are difficult to access via coupling reactions.

Ynamides can be synthesized through the base-catalyzed isomerization of propargylamines. This rearrangement, often referred to as a "zipper" reaction, involves the migration of a carbon-carbon triple bond from a terminal or internal position to a new position adjacent to the nitrogen atom.

Research Findings: The reaction proceeds via a sequence of deprotonation and protonation steps, passing through an allenic amine intermediate. A strong base, such as potassium tert-butoxide (KOt-Bu), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is typically employed to facilitate the rearrangement. The reaction is driven by the formation of the thermodynamically more stable, conjugated ynamide system. The scope of this method is primarily for the synthesis of N-alkyl or N-aryl ynamides from the corresponding N-substituted propargylamines. The regiochemical outcome is highly predictable, making it a reliable method for accessing specific ynamide isomers.

Reactions Involving Hypervalent Iodonium (B1229267) Salts

The synthesis of but-2-ynamide (B6235448) and its analogues can be effectively achieved through reactions involving hypervalent iodonium salts. These methods offer a valuable alternative to traditional metal-catalyzed approaches, often proceeding under mild, metal-free conditions. organic-chemistry.orgbsb-muenchen.de Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and ethynylbenziodoxolones (EBX), serve as powerful electrophilic alkyne sources. organic-chemistry.orgnih.gov

One prominent strategy involves the alkynylation of carbamoyl (B1232498) radicals with hypervalent iodine(III) reagents. bsb-muenchen.dersc.org This metal-free, photoinduced process allows for the direct synthesis of a wide range of alkynyl amides with good to excellent yields and broad functional group tolerance. bsb-muenchen.dersc.orgrsc.org Mechanistic studies suggest the reaction can proceed through both photoredox catalytic cycles and direct photoexcitation, involving a radical chain propagation process. bsb-muenchen.dersc.org For instance, the reaction of 4-carbamoyl-1,4-dihydropyridine derivatives with EBX reagents under light irradiation generates carbamoyl radicals, which are then alkynylated. rsc.org

Another approach involves the in situ generation of alkynyl iodonium salts from reagents like phenyliodine diacetate (PIDA) and terminal alkynes, which then react with nitrogen nucleophiles. rsc.org This metal-free method has been successfully applied to the synthesis of ynamides. rsc.org Additionally, the amination of pre-formed alkynyliodonium salts with metalated N-nucleophiles represents an older but still relevant route, though it can be limited by the availability of the iodonium salt and the need for strong bases. thieme-connect.combrad.ac.uk

The intramolecular cyclization of alkynyl-amides promoted by PIFA is another significant application, leading to the formation of valuable heterocyclic scaffolds like pyrrolidinones. organic-chemistry.org This electrophilic cyclization is efficient and avoids the use of metal catalysts. organic-chemistry.org

Table 1: Examples of Hypervalent Iodine Reagents in Ynamide Synthesis

| Reagent | Abbreviation | Application | Reference |

|---|---|---|---|

| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Intramolecular cyclization of alkynyl-amides | organic-chemistry.org |

| Ethynylbenziodoxolone | EBX | Photoinduced alkynylation of carbamoyl radicals | rsc.orgrsc.org |

| Phenyliodine diacetate | PIDA | In situ generation of alkynyl iodonium salts for ynamide synthesis | rsc.org |

| Trimethylsilyl (B98337) alkynyliodonium salts | - | Reaction with lithiated amides to form ynamides | brad.ac.uk |

Functionalization and Derivatization Strategies for But-2-ynamide

But-2-ynamide and its analogues are versatile building blocks, amenable to a wide range of functionalization and derivatization reactions. mdpi.comresearchgate.netrsc.org The unique electronic properties of the ynamide moiety, with its polarized carbon-carbon triple bond, allow for diverse and selective chemical transformations. rsc.orgorgsyn.org

Stereoselective Derivatization Methodologies

Achieving stereocontrol in the derivatization of ynamides is crucial for their application in synthesizing complex chiral molecules. Several strategies have been developed to this end, including the use of chiral auxiliaries and asymmetric catalysis.

The attachment of a chiral auxiliary to the nitrogen atom of the ynamide has been explored to induce diastereoselectivity in subsequent reactions. orgsyn.orgresearchgate.net For example, chiral oxazolidinone auxiliaries, famously used in Evans asymmetric synthesis, have been adapted for ynamide chemistry. researchgate.netacademie-sciences.fr These chiral ynamides can undergo highly stereoselective transformations, such as carbocupration followed by reaction with electrophiles, to generate products with all-carbon quaternary stereocenters. academie-sciences.fr However, in some cases, particularly in [2+2] cycloaddition reactions, the use of chiral auxiliaries has resulted in low diastereoselectivity. lookchem.com

Catalytic enantioselective methods have emerged as a more efficient and atom-economical approach. lookchem.com Chiral metal complexes, for instance based on ruthenium or copper, can catalyze reactions like [2+2] cycloadditions of ynamides with enones (Ficini reaction) with high enantioselectivity. lookchem.comnih.gov Similarly, gold catalysts have been employed for stereoselective oxyalkynylation of N-propargylcarboxamides to yield alkynyloxazolines. rsc.org Chiral Brønsted acids have also proven effective in catalyzing asymmetric dearomatization reactions of ynamides, constructing spirocyclic enones with excellent enantioselectivity by directly activating the alkyne. researchgate.net

Table 2: Examples of Stereoselective Reactions of Ynamides

| Reaction Type | Method | Catalyst/Auxiliary | Outcome | Reference |

|---|---|---|---|---|

| Carbomagnesiation/Dearomatization | Substrate Control | Chiral Ynamide | Diastereoselective synthesis of aza-spiro scaffolds | rsc.org |

| Ficini [2+2] Cycloaddition | Catalysis | Ruthenium/PNNP complex | Enantioselective formation of cyclobutenes | lookchem.com |

| Dearomatization | Catalysis | Chiral Brønsted Acid | Enantioselective synthesis of spirocyclic enones | researchgate.net |

| Oxoarylation | Substrate Control | Chiral Sulfoxide | Asymmetric synthesis of α-aryl amides via Claisen rearrangement | rsc.org |

Selective Functional Group Interconversions

The ynamide functional group itself, as well as substituents on the alkyne or the nitrogen atom, can be selectively transformed into other functionalities, further expanding the synthetic utility of but-2-ynamide derivatives.

A common transformation is the conversion of the ynamide moiety into a more stable enamide or amide. rsc.org This can be achieved through various addition reactions across the triple bond, such as hydration, reduction, or hydrofunctionalization. rsc.orgulb.ac.be For instance, metal-catalyzed hydrofunctionalization allows for the regio- and stereoselective synthesis of highly substituted enamides. ulb.ac.be

Functional group interconversions (FGI) can also be performed at the terminus of the alkyne without affecting the triple bond. mdpi.com A key example is the desilylation of a trimethylsilyl-protected ynamide to generate a terminal ynamide, which is a crucial precursor for further reactions like cross-coupling. mdpi.comresearchgate.net

The amide portion of the molecule can also be modified. For example, the electron-withdrawing group on the nitrogen is essential for the stability and reactivity of the ynamide, and different groups (e.g., sulfonamides, carbamates, oxazolidinones) can be used to tune these properties. thieme-connect.combrad.ac.uk It is also possible to convert amines to amides using acyl chlorides or other acid derivatives to build the initial ynamide precursor. solubilityofthings.com Similarly, the cleavage of chiral auxiliaries, like oxazolidinones, after a stereoselective reaction represents another important FGI, yielding chiral carboxylic acids, esters, or alcohols. researchgate.netacademie-sciences.fr

Formation of Complex Scaffolds from But-2-ynamide Building Blocks

But-2-ynamide and its analogues are exceptionally valuable building blocks for the construction of complex molecular and heterocyclic scaffolds due to their participation in a wide array of cycloaddition and annulation reactions. mdpi.comresearchgate.netrsc.orgtandfonline.com

Ynamides readily participate in various modes of cycloaddition, acting as versatile reaction partners.

[2+2] Cycloadditions: Reactions with ketenes or enones lead to the formation of functionalized cyclobutenes and 3-aminocyclobutenones. rsc.orglookchem.com These reactions can be thermally driven or catalyzed by Lewis acids or transition metals like ruthenium or copper. rsc.orglookchem.comnih.gov

[3+2] Cycloadditions: Ynamides react with 1,3-dipoles such as azides and 2H-azirines to construct five-membered heterocycles. mdpi.comrsc.org Gold-catalyzed reactions with 2H-azirines yield highly substituted pyrroles, while rhodium- or copper-catalyzed azide-alkyne cycloadditions (click chemistry) produce 4-alkynyl-5-amino-triazoles. mdpi.comrsc.org Reactions with anthranils can also be used to synthesize 2-aminoindoles. rsc.org

[4+2] Cycloadditions (Diels-Alder type): Ynamides can act as dienophiles. For instance, intramolecular [4+2] cycloadditions of 1,3-butadiynamides tethered to an enyne moiety furnish functionalized 7-alkynyl indolines. mdpi.com Palladium-catalyzed annulations of ynamides with ortho-iodo-benzoic acids can produce 3-amino-isocoumarins. academie-sciences.fr

[4+1] Cycloadditions: Copper-catalyzed annulation of ynamides with primary amines can yield 2,5-diamido bearing N-aryl/alkyl pyrroles. researchgate.net

These cycloaddition strategies are highly valuable for their atom economy and ability to rapidly build molecular complexity, providing access to a diverse library of nitrogen-containing heterocycles that are prevalent in pharmaceuticals and bioactive natural products. researchgate.netrsc.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| But-2-ynamide |

| Phenyliodine(III) bis(trifluoroacetate) |

| Ethynylbenziodoxolone |

| Phenyliodine diacetate |

| Pyrrolidinone |

| 4-Carbamoyl-1,4-dihydropyridine |

| Trimethylsilyl alkynyliodonium salt |

| Enamide |

| Amide |

| Sulfonamide |

| Carbamate |

| Oxazolidinone |

| Carboxylic acid |

| Ester |

| Alcohol |

| Cyclobutene |

| 3-Aminocyclobutenone |

| Pyrrole |

| 4-Alkynyl-5-amino-triazole |

| 2-Aminoindole |

| 7-Alkynyl indoline |

| 3-Amino-isocoumarin |

| Spirocyclic enone |

| Alkynyloxazoline |

| Aza-spiro dihydropyridine |

| α-Aryl amide |

| Ketenimine |

| Terminal ynamide |

| Indoline |

| Triazole |

| Oxazole |

| Quinoline |

| N-propargylcarboxamide |

| 1,3-Butadiynamide |

| 2H-azirine |

| Anthranil |

| ortho-Iodo-benzoic acid |

| Ketene |

| Enone |

| Azide (B81097) |

Chemical Reactivity and Mechanistic Investigations of But 2 Ynamide

General Reactivity Principles

The reactivity of but-2-ynamide (B6235448) is fundamentally governed by the electronic characteristics of its alkyne and amide components. The interaction between these two groups results in a polarized molecule with distinct electrophilic and nucleophilic centers.

The carbon-carbon triple bond in ynamides, including but-2-ynamide, is strongly polarized. rsc.orgdicp.ac.cn The nitrogen atom of the amide group, being electron-donating, increases the electron density of the triple bond. orgsyn.orgresearchgate.net This polarization results in the α-carbon (adjacent to the nitrogen) becoming an electrophilic center, while the β-carbon exhibits nucleophilic character. rsc.org This inherent polarity makes the triple bond susceptible to attack by a wide range of reagents.

The electrophilic nature of the α-carbon allows for reactions with various nucleophiles. rsc.orgrsc.org For instance, the addition of an electrophile to the β-carbon generates a keteniminium ion, a highly reactive intermediate that can be trapped by nucleophiles. rsc.orgchemrxiv.org This reactivity has been exploited in various synthetic transformations, including Friedel-Crafts-type reactions. chemrxiv.org Conversely, the nucleophilic β-carbon can participate in reactions with electrophiles. brad.ac.uk The balance between electrophilicity and nucleophilicity can be finely tuned, rendering ynamides versatile synthons. dicp.ac.cn

The amide group plays a crucial role in modulating the reactivity of the but-2-ynamide molecule. The electron-withdrawing nature of the group attached to the nitrogen atom tempers the high reactivity of the ynamine triple bond, enhancing the compound's stability. rsc.orgdicp.ac.cnorgsyn.org This stabilizing effect makes ynamides more practical and easier to handle compared to the more sensitive ynamines. orgsyn.org

The specific electron-withdrawing group on the nitrogen atom can be varied to fine-tune the electronic properties and, consequently, the reactivity of the ynamide. researchgate.netrsc.org This modulation allows for a high degree of control over chemical reactions, enabling regioselective and stereoselective transformations. researchgate.netrsc.org The amide group can also act as a directing group or participate directly in reactions, further expanding the synthetic utility of ynamides. orgsyn.org For example, the carbonyl group of the amide can engage in chelation with metal catalysts, influencing the regioselectivity of addition reactions.

Reaction Pathways and Cascade Transformations

The distinct reactivity of but-2-ynamide allows for a variety of reaction pathways, including cycloadditions and more complex cascade transformations leading to the formation of diverse heterocyclic structures.

Cycloaddition reactions are a cornerstone of ynamide chemistry, providing access to a wide array of cyclic and heterocyclic compounds. rsc.orgrsc.org But-2-ynamide and its derivatives can participate in various modes of cycloaddition, including [2+2], [3+2], and [4+2] pathways.

Intermolecular cycloadditions of ynamides have been extensively studied. For instance, [2+2] cycloadditions with ketenes, generated in situ from acyl chlorides, yield 3-aminocyclobutenones. rsc.org Ynamides can also undergo [2+2] cycloadditions with alkenes. rsc.org

The [3+2] cycloaddition is a particularly powerful tool for the synthesis of five-membered heterocycles. Ynamides can react with various 1,3-dipoles. For example, gold-catalyzed [3+2] cycloadditions with isoxazoles lead to the formation of highly substituted 2-aminopyrroles. mdpi.comrsc.org In this reaction, the ynamide acts as a two-atom component, and the isoxazole (B147169) serves as a three-atom component, generating an α-imino gold carbene intermediate. rsc.org Similarly, reactions with 2H-azirines furnish substituted pyrroles. rsc.org Sydnones have also been used as 1,3-dipoles in cycloadditions with ynamides to produce aminopyrazoles. Metal-free [3+2] cycloadditions with oxadiazolones have been developed to synthesize aminoimidazoles. rsc.orgrsc.org

Formal [4+2] cycloadditions, or Diels-Alder reactions, are also prevalent. Gold-catalyzed intermolecular [4+2] cycloadditions of ynamides with alkenes have been developed. researchgate.netcapes.gov.br Furthermore, inverse electron-demand hetero-Diels-Alder reactions of ynamides with pyrimidines provide access to novel aminopyridine scaffolds. acs.org

Table 1: Examples of Intermolecular Cycloaddition Reactions of Ynamides

| Cycloaddition Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

| [2+2] | Ynamide | Ketenes (from acyl chlorides) | Palladium | 3-Aminocyclobutenones | rsc.org |

| [3+2] | Ynamide | Isoxazoles | Gold(I) | 2-Aminopyrroles | mdpi.comrsc.org |

| [3+2] | Ynamide | 2H-Azirines | Gold | Substituted Pyrroles | rsc.org |

| [3+2] | Ynamide | Oxadiazolones | Tf₂NH (metal-free) | Aminoimidazoles | rsc.orgrsc.org |

| [4+2] | Arylynamide | Alkenes | Gold | Dihydroquinolines | researchgate.netcapes.gov.br |

| [4+2] (Inverse Demand) | Ynamide | Pyrimidines | Thermal | Aminopyridines | acs.org |

Intramolecular cycloadditions and cycloisomerizations of appropriately substituted but-2-ynamide derivatives offer efficient routes to complex polycyclic systems. rsc.org These reactions often proceed with high levels of stereocontrol.

Intramolecular [3+2] cycloadditions have been reported where ynamides act as three-atom components. For example, thermally induced intramolecular [3+2] cycloadditions with alkynes yield functionalized pyrroles. nih.gov In a notable example, ynamides participate as three-atom components in intramolecular [3+2] cycloadditions with in-situ generated benzyne (B1209423), leading to the formation of indoles. kyoto-u.ac.jpnih.gov

Intramolecular [4+2] cycloadditions are also well-documented. For instance, gold-catalyzed isomerization of an ynamide to a diene, followed by an intramolecular Diels-Alder reaction, produces bicyclic aza compounds. rsc.org Intramolecular [4+2] cycloadditions of 1,3-butadiynamides tethered to an enyne moiety result in the formation of functionalized 7-alkynyl indolines. mdpi.com

Cycloisomerization reactions, where the ynamide undergoes rearrangement to form a cyclic isomer, are also a key feature of their reactivity. These transformations are often catalyzed by transition metals, such as gold or copper, and can lead to the formation of various nitrogen-containing heterocycles. rsc.org

Table 2: Examples of Intramolecular Cycloaddition and Cycloisomerization Reactions of Ynamides

| Reaction Type | Substrate | Catalyst/Conditions | Product | Ref. |

| [3+2] Cycloaddition | Ynamide tethered to an alkyne | Thermal | Functionalized Pyrroles | nih.gov |

| [3+2] Cycloaddition | Ynamide tethered to a benzyne precursor | Cs₂CO₃, 18-crown-6 | Indoles | kyoto-u.ac.jpnih.gov |

| Isomerization/[4+2] Cycloaddition | Ynamide with a tethered dienophile | Gold(I) | Bicyclic Aza Compounds | rsc.org |

| [4+2] Cycloaddition | 1,3-Butadiynamide tethered to an enyne | Thermal | 7-Alkynyl Indolines | mdpi.com |

Addition Reactions to the Triple Bond

The polarized nature of the carbon-carbon triple bond in ynamides is central to their reactivity, allowing for regioselective additions of both electrophiles and nucleophiles. brad.ac.uk The electron-donating nitrogen atom, modulated by its electron-withdrawing substituent, renders the β-carbon nucleophilic, while the α-carbon becomes electrophilic. This inherent polarity governs the regiochemical outcome of many addition reactions.

Hydrofunctionalization reactions of ynamides provide a direct and atom-economical route to highly substituted enamides, which are valuable building blocks in organic synthesis. orgsyn.orgrsc.org These reactions involve the addition of an H-X molecule across the triple bond.

Hydroboration: The hydroboration of ynamides has been shown to be a versatile method for the synthesis of β-borylenamides. The regioselectivity of this reaction is highly dependent on the reaction conditions and catalysts employed. For instance, the reaction of N-sulfonyl ynamides with catecholborane can yield β-E-vinylboranes with high regioselectivity. rhhz.net While early examples were limited to terminal ynamides, recent advances using transition metal catalysts like zirconocene (B1252598) or copper(I) have enabled the β-selective cis-hydroboration of internal ynamides. rhhz.net A notable development is the Et2Zn-promoted β-trans-selective hydroboration of ynamides using N-heterocyclic carbene (NHC)-ligated boranes, which proceeds via a radical addition pathway. rhhz.netlookchem.com This method offers complementary stereoselectivity to the more common cis-hydroboration processes. rhhz.netresearchgate.net The resulting vinylboron compounds are synthetically useful and can undergo further transformations, such as Suzuki-Miyaura coupling. rhhz.netlookchem.com

Table 1: Regioselectivity in the Hydroboration of Ynamides

| Catalyst/Reagent | Selectivity | Product Type | Reference |

| Catecholborane | β-selective | (E)-vinylborane | rhhz.net |

| Zirconocene catalyst | β-selective | cis-vinylborane | rhhz.net |

| Copper(I) catalyst | β-selective | cis-vinylborane | rhhz.net |

| Et2Zn / NHC-borane | β-selective | trans-vinylborane | rhhz.netlookchem.com |

| Tri-n-butyl phosphine (B1218219) | β-selective | (Z)-β-borylenamide | researchgate.net |

Hydroacyloxylation: The addition of carboxylic acids across the ynamide triple bond, known as hydroacyloxylation, yields α-acyloxyenamides. This transformation can be achieved under both metal-catalyzed and metal-free conditions. Lam and coworkers developed a palladium-catalyzed method for the syn-α-hydroacyloxylation of oxazolidinone-derived ynamides, producing (E)-α-acyloxyenamides. brad.ac.ukrsc.org Interestingly, Bi and Hu demonstrated that this addition can also proceed efficiently at elevated temperatures without any catalyst, affording the syn-α-adducts with excellent yields and selectivities for both N-sulfonyl and oxazolidinone-derived ynamides. rsc.org This metal-free approach offers advantages in terms of cost and sustainability. rsc.org The resulting α-acyloxyenamides can serve as active esters for subsequent amide bond formation. nih.gov

The electrophilic α-carbon of the ynamide triple bond is susceptible to attack by a wide range of nucleophiles. brad.ac.uk These reactions are fundamental to the synthetic utility of ynamides, enabling the construction of diverse molecular architectures.

The addition of nitrogen, carbon, and other nucleophiles to the ynamide triple bond has been extensively studied. For instance, lithiated amides can add to alkynyliodonium salts to generate ynamides through a process involving nucleophilic addition followed by rearrangement. brad.ac.uk Copper(I) iodide has been shown to catalyze the addition of ynesulfonamides to acyl chlorides, providing a route to 3-aminoynones under mild conditions. acs.org This methodology has been extended to the regioselective 1,2-addition of ynamides to activated N-heterocycles like pyridines and quinolines. acs.org

In the presence of a Lewis acid such as zinc triflate and a chiral ligand like N-methylephedrine, terminal ynamides can undergo catalytic and enantioselective nucleophilic addition to aldehydes. nih.gov This reaction provides access to a range of N-substituted propargylic alcohols in high yields and enantiomeric excesses. nih.gov The reaction conditions, particularly the use of apolar solvents, are crucial to prevent racemization of the product. nih.gov

Rearrangement Reactions (e.g., Witulski Rearrangement)

Ynamides are known to undergo a variety of rearrangement reactions, often triggered by the generation of highly reactive intermediates. One of the most notable examples is the Witulski rearrangement. This reaction involves the nucleophilic addition of lithiated amides to trimethylsilyl (B98337) alkynyliodonium salts, which generates a highly electrophilic vinyl carbene intermediate. brad.ac.uk This intermediate then undergoes a 1,2-migration of the silyl (B83357) group to produce the corresponding ynamide. brad.ac.uk This protocol provides a valuable method for the synthesis of ynamides. brad.ac.uk

Ynamides can also participate in other types of rearrangements. For example, yttrium-catalyzed cascade cyclization of allyl alcohol-tethered ynamides can lead to the formation of medium-sized lactams through a hydroalkoxylation/ orgsyn.org rearrangement sequence. rsc.orgacs.org

Oxidation Reactions and Mechanistic Insights

The oxidation of ynamides can lead to a variety of interesting and synthetically useful products, including α-ketoimides and 4-oxo-but-2-ynamides. brad.ac.uksioc-journal.cn The outcome of the oxidation is often dependent on the oxidant and the catalyst used.

A gold-catalyzed selective oxidation of 1,3-diynamides has been developed to produce 4-oxo-but-2-ynamides. sioc-journal.cnsioc-journal.cn This reaction is noteworthy for its regioselectivity, as the oxidation occurs at the 1,4-positions of the conjugated diyne system, rather than the more common 1,2-dicarbonyl products. sioc-journal.cnsioc-journal.cn The proposed mechanism involves the selective addition of an oxygen source (like Py+-O-) to the α-position of the diynamide in the presence of a gold catalyst, generating a putative α-carbonyl gold carbene intermediate. sioc-journal.cn This intermediate can then isomerize to control the regiochemical outcome. sioc-journal.cn

Furthermore, the oxidation of ynamides in the presence of pyridine (B92270) N-oxides can generate α-oxocarbenes, which can then undergo subsequent cyclization reactions to form fused γ-lactams. ulb.ac.be Non-noble-metal catalysts, such as zinc and copper, have also been employed in oxidation-initiated tandem reactions of ynamides. acs.org These reactions can lead to the divergent synthesis of various nitrogen-containing heterocycles like isoquinolones and β-carbolines. acs.org

Catalytic Annulation Reactions

Catalytic annulation reactions involving ynamides are powerful tools for the construction of carbo- and heterocyclic ring systems. nih.gov The unique reactivity of the ynamide triple bond allows it to participate in various cycloaddition and cascade reactions.

Gold catalysts are frequently employed in these transformations. For example, gold-catalyzed [3+2] annulation of ynamides with benzofurazan (B1196253) N-oxides or anthranils provides a regioselective route to 2-aminoindoles. acs.org Similarly, a gold-catalyzed formal [3+2]-dipolar cycloaddition between pyridinium (B92312) N-(heteroaryl)amidines and ynamides can afford imidazopyrimidines. ulb.ac.be In some cases, these annulations can proceed without a metal catalyst. A metal-free [3+2] annulation of ynamides with anthranils has been achieved to construct 2-aminoindoles. acs.org

Rhodium catalysts have been utilized in the annulation of ynamides with arylboron reagents that possess an ortho-electrophilic group. academie-sciences.fr This reaction proceeds via an initial carbometallation followed by an intramolecular nucleophilic addition to yield 2-aminoinden-1-ols or 2-aminoindenes. academie-sciences.fr Palladium catalysts can also be used, for example, in the chelation-controlled reaction of yne-sulfonamides with ortho-iodo-benzoic acids to furnish 3-amino-isocoumarins. academie-sciences.fr

Table 2: Examples of Catalytic Annulation Reactions of Ynamides

| Catalyst | Reactant 2 | Annulation Type | Product | Reference |

| Gold(I) | Benzofurazan N-oxides | [3+2] | 2-Aminoindoles | acs.org |

| Gold(I) | Anthranils | [3+2] | 2-Aminoindoles | acs.org |

| None (Tf2NH) | Anthranils | [3+2] | 2-Aminoindoles | acs.org |

| Rhodium | o-Formylphenylboronic acid | - | 2-Aminoinden-1-ols | academie-sciences.fr |

| Palladium(II) | o-Iodobenzoic acid | - | 3-Aminoisocoumarins | academie-sciences.fr |

| Scandium(III) triflate | Bicyclobutanes | [3+2] | 2-Amino-bicyclo[2.1.1]hexenes | rsc.org |

| Chiral Brønsted acid | para-Quinone methides | [4+2] | Chiral 4-aryl-3,4-dihydrocoumarins | sciengine.com |

Protonation-Initiated Cascade Reactions

Protonation of the ynamide triple bond generates a highly reactive keteniminium ion intermediate. chinesechemsoc.orgchinesechemsoc.org This electrophilic species can initiate a variety of cationic cascade reactions, leading to the rapid construction of complex polycyclic frameworks. chinesechemsoc.orgchinesechemsoc.org

A notable application of this strategy is in polyene cyclizations. chinesechemsoc.orgchinesechemsoc.org Ynamide-capped polyenes, upon treatment with a strong acid like trifluoromethanesulfonic acid (TfOH), undergo a protonation-initiated cascade cyclization. chinesechemsoc.orgchinesechemsoc.org A key finding is that both E- and Z-configured polyenes can lead to the formation of cis-decalin frameworks with excellent diastereoselectivity, which is a significant advantage over traditional polyene cyclizations where the stereochemistry of the starting alkene dictates the product's stereochemistry. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies, including DFT calculations, suggest that this reaction proceeds through a stepwise mechanism involving a double protonation, and the stereochemical outcome is controlled by steric repulsion in the Friedel-Crafts transition state. chinesechemsoc.orgchinesechemsoc.org

These protonation-initiated cascades are not limited to polyene cyclizations. The keteniminium ion generated from ynamide protonation can be trapped by various nucleophiles, both inter- and intramolecularly, to form a diverse range of cyclic and acyclic products. For example, the acid-catalyzed reaction of ether-tethered allylic ynamides can lead to the formation of pharmaceutically relevant 3-isochromanones through an intramolecular alkoxylation-initiated cascade. rsc.org

Catalysis in But-2-ynamide Transformations

Catalysis is central to unlocking the synthetic potential of but-2-ynamide and related ynamides, facilitating reactions with high efficiency, regioselectivity, and stereoselectivity. nih.gov The polarization of the alkyne, influenced by the nitrogen's electron-withdrawing substituent, makes it susceptible to attack by a wide range of nucleophiles and reactive species generated in catalytic cycles. nih.govmdpi.com

Transition metals are powerful catalysts for activating ynamides, leading to the formation of complex molecular architectures. nih.govresearchgate.net Metals such as gold, palladium, copper, and rhodium have been extensively used to mediate a variety of transformations including cycloadditions, carbonylations, and hydrofunctionalizations. rsc.orgmdpi.com

Gold (Au): Gold catalysts, particularly Au(I) complexes, are known for their strong π-acidity, which effectively activates the alkyne moiety of ynamides toward nucleophilic attack. mdpi.com This activation typically proceeds through the formation of a keteniminium intermediate. mdpi.comrsc.org Gold-catalyzed reactions of ynamides are diverse:

Oxidation: In a notable transformation, 1,3-diynamides can be selectively oxidized using a gold catalyst to produce 4-oxo-but-2-ynamides, which are valuable synthetic building blocks. sioc-journal.cn

Cycloadditions and Cycloisomerizations: Gold(I) catalysts facilitate formal [3+2] cycloadditions between ynamides and species like isoxazoles to yield 2-aminopyrroles. mdpi.com They also catalyze intramolecular cycloisomerization, where a nucleophilic group within the same molecule attacks the activated ynamide, leading to heterocyclic structures. mdpi.comresearchgate.net For instance, indole-tethered ynamides can cyclize to form six-membered rings. mdpi.com

Carbene Formation: Under oxidative conditions using reagents like pyridine N-oxides, gold catalysts can transform ynamides into α-oxo gold carbenes, which can then react with nucleophiles such as indoles to form 3-indolyl-amide derivatives. unimi.it

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis, and its application to ynamide chemistry is extensive. mdpi.com Palladium-catalyzed reactions often involve oxidative addition and reductive elimination steps.

Carbonylation: PdI₂-catalyzed oxidative aminocarbonylation of terminal alkynes with secondary amines and carbon monoxide provides a direct route to 2-ynamides. unipr.itd-nb.infonih.gov This method has been improved to avoid hazardous solvents by using [NBu₄]I as an additive in ethyl acetate, with O₂ as the terminal oxidant. d-nb.infonih.gov The initially formed ynamide can sometimes undergo further in-situ reactions, such as intramolecular conjugate addition, to form furan (B31954) or pyrrolone derivatives. unipr.it

Hydrofunctionalization: Palladium catalysts are effective for the hydroarylation and hydroalkynylation of ynamides. rsc.org For example, the reaction of ynamides with aryl iodides in the presence of a palladium catalyst and a phosphine ligand produces syn-α-enamides. rsc.org Similarly, coupling with terminal alkynes can yield α-hydroalkynylated products, with stereoselectivity depending on the ynamide substituents and reaction conditions. rsc.org

Copper (Cu): Copper catalysts offer a cost-effective and versatile platform for ynamide functionalization. orgsyn.orgnih.gov These reactions often proceed through organocopper intermediates.

Hydroalkylation and Carbozincation: Copper catalysts can mediate the hydroalkylation of ynamides with organocopper reagents, which involves a syn-attack at the β-position of the ynamide. rsc.org Copper also catalyzes the carbozincation of ynamides with dialkylzinc reagents, which can be followed by carboxylation to access α,β-dehydroamino acids stereoselectively. academie-sciences.fr

[2+2] Cycloadditions: A Ficini-type [2+2] cycloaddition between N-sulfonyl substituted ynamides and enones has been accomplished using a catalytic system of CuCl₂ and AgSbF₆. nih.gov This was the first successful example of ynamides participating in such a thermal cycloaddition. nih.gov

Rhodium (Rh): Rhodium catalysts are particularly useful for controlling regioselectivity in hydrofunctionalization reactions and for mediating cycloadditions.

Regiodivergent Hydroformylation: By selecting the appropriate ligand, rhodium catalysts can direct the hydroformylation of ynamides to selectively produce either syn-α or syn-β adducts. rsc.org For example, a phosphite (B83602) ligand like BiPhePhos favors the α-product, while a Xantphos ligand leads to the β-product. rsc.org

Cycloadditions: Rhodium complexes catalyze [2+2] cycloadditions between ynamides and nitroalkenes. nih.gov They are also highly effective in [2+2+2] cyclotrimerizations, where an ynamide can react with two alkyne units to form highly substituted anilines, or with carbon disulfide to synthesize novel indolo-thiopyrane thiones. acs.orgscirp.org

| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Gold (Au) | Selective Oxidation | 1,3-Diynamide, Oxidant | 4-Oxo-but-2-ynamide | sioc-journal.cn |

| Gold (Au) | [3+2] Cycloaddition | Ynamide, Isoxazole | 2-Aminopyrrole | mdpi.com |

| Palladium (Pd) | Oxidative Aminocarbonylation | Terminal Alkyne, Amine, CO, O₂ | 2-Ynamide | unipr.itd-nb.infonih.gov |

| Palladium (Pd) | Hydroarylation | Ynamide, Aryl Iodide | syn-α-Enamide | rsc.org |

| Copper (Cu) | Hydroalkylation | Ynamide, Organocopper reagent | syn-β-Enamide | rsc.org |

| Copper (Cu) | [2+2] Cycloaddition | Ynamide, Enone | Cyclobutenamide | nih.gov |

| Rhodium (Rh) | Regiodivergent Hydroformylation | Ynamide, CO/H₂, Ligand | syn-α or syn-β Formyl Enamide | rsc.org |

| Rhodium (Rh) | [2+2+2] Cyclotrimerization | Ynamide, 2x Alkyne | Substituted Aniline | acs.org |

Brønsted acids are effective metal-free catalysts for a variety of ynamide transformations. rsc.orgresearchgate.net The general mechanism involves protonation of the ynamide's triple bond to form a highly electrophilic keteniminium ion intermediate. rsc.orgbham.ac.uknih.gov This intermediate is then susceptible to attack by various nucleophiles.

Hydroarylation and Cyclization: A Brønsted acid such as Tf₂NH can catalyze the syn-hydroarylation of ynamides with electron-rich aromatics like indoles and pyrroles. rsc.org The reaction proceeds via a Friedel-Crafts-type attack on the keteniminium intermediate. rsc.org Similarly, Brønsted acids like p-toluenesulfonic acid (p-TsOH·H₂O) can promote the cycloisomerization of but-2-yne-1,4-diols to yield substituted furans. acs.org

[2+2] Cycloadditions: In a metal-free alternative to transition metal-catalyzed pathways, Brønsted acids have been shown to catalyze the Ficini-type [2+2] cycloaddition of ynamides with enones, producing cyclobutenamides in high yields under mild conditions. researchgate.netrsc.org

Rearrangements: Intramolecular reactions initiated by Brønsted acid catalysis are also common. For instance, ene-ynamides can undergo cyclization to form medium-sized (7- or 8-membered) azacycles. researchgate.net In other cases, an intramolecular hydroalkoxylation can trigger a subsequent unipr.itbham.ac.uk-rearrangement to form eight-membered lactams. nih.gov

| Catalyst | Reaction Type | Reactants | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Tf₂NH | syn-Hydroarylation | Ynamide, Indole | Keteniminium ion | Vinylindole | rsc.org |

| p-TsOH·H₂O | Cycloisomerization | But-2-yne-1,4-diol | Keteniminium ion | Substituted Furan | acs.org |

| Tf₂NH | [2+2] Cycloaddition | Ynamide, Enone | Keteniminium ion | Cyclobutenamide | researchgate.netrsc.org |

| Brønsted Acid | Cyclization | Ene-ynamide | Keteniminium ion | 7/8-Membered Azacycle | researchgate.net |

| Brønsted Acid | Hydroalkoxylation/ unipr.itbham.ac.uk Rearrangement | Ynamide with alcohol group | Keteniminium ion | 8-Membered Lactam | nih.gov |

Organocatalysis provides a powerful strategy for achieving asymmetric transformations with ynamides, enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.netresearchgate.net Chiral Brønsted acids and chiral secondary amines are prominent classes of organocatalysts used in this context.

Asymmetric Dearomatization: Chiral phosphoric acids (a type of chiral Brønsted acid) can catalyze the asymmetric dearomatization of naphthol-, phenol-, and pyrrole-ynamides. springernature.com This process involves the direct activation of the ynamide's triple bond and allows for the construction of spirocyclic enones and other complex structures bearing a quaternary carbon stereocenter with high enantiomeric excess. springernature.com

Atroposelective Annulation: The construction of axially chiral molecules, which possess chirality due to restricted rotation around a single bond, has been achieved using organocatalysis. An organocatalytic intramolecular (4+2) annulation of enals with ynamides, catalyzed by a chiral secondary amine (a Jørgensen–Hayashi-type catalyst), produces axially chiral 7-aryl indolines with good to excellent enantioselectivities. beilstein-journals.orgscispace.comrsc.org

Enantioselective Additions: The catalytic enantioselective addition of terminal ynamides to electrophiles like isatins has been developed, although it presents challenges. nih.gov While initial attempts with various organocatalysts like thioureas gave negligible asymmetric induction, this area remains a target for developing access to chiral oxindole (B195798) alkaloids. nih.gov More successfully, ynamides have been shown to be compatible nucleophiles in organocatalyzed enantioselective C-N bond-forming SNAr reactions to create stereogenic-at-boron BODIPYs with excellent enantioselectivity. acs.org

| Catalyst Type | Reaction Type | Reactants | Product Type | Chirality Type | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Dearomatization | Naphthol-ynamide | Spirocyclic Enone | Quaternary Stereocenter | springernature.com |

| Chiral Secondary Amine | Atroposelective (4+2) Annulation | Enal, Ynamide | Axially Chiral 7-Aryl Indoline | Axial Chirality | beilstein-journals.orgscispace.com |

| Organocatalyst | Enantioselective SNAr | Ynamide, BODIPY scaffold | Chiral BODIPY | Stereogenic Center | acs.org |

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Characterization

A combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray crystallography is typically employed to unambiguously determine the structure of but-2-ynamide (B6235448) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like but-2-ynamide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In derivatives of but-2-ynamide, the methyl group protons typically appear as a singlet in the ¹H NMR spectrum. For instance, in N-(2-(tert-butylamino)-2-oxo-1-(1H-pyrazol-3-yl)ethyl)-N-(m-tolyl)but-2-ynamide, the methyl protons of the but-2-ynamide moiety resonate at 1.71 ppm. beilstein-journals.org Similarly, for N-(2-(tert-butylamino)-2-oxo-1-(1H-pyrazol-3-yl)ethyl)-N-(4-nitrophenyl)but-2-ynamide, this signal is found at 1.74 ppm. beilstein-journals.org

¹³C NMR spectroscopy further confirms the structure by identifying the carbon atoms of the alkyne and carbonyl groups. The quaternary carbons of the C≡C bond in ynamides have characteristic chemical shifts. For example, in N-(2-(tert-butylamino)-2-oxo-1-(1H-pyrazol-3-yl)ethyl)-N-(m-tolyl)but-2-ynamide, the alkyne carbons appear at 91.6 and 73.9 ppm, while the carbonyl carbon is observed at 154.9 ppm. beilstein-journals.org Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish connectivity between different parts of the molecule, which is particularly useful for complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for But-2-ynamide Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(2-(tert-butylamino)-2-oxo-1-(1H-pyrazol-3-yl)ethyl)-N-(m-tolyl)but-2-ynamide | 1.71 (s, 3H) | 167.1, 154.9, 144.1, 140.0, 138.5, 132.4, 130.0, 129.1, 128.3, 126.6, 106.4, 91.6, 73.9, 59.6, 51.6, 28.5, 21.1, 3.9 |

| N-(2-(tert-butylamino)-2-oxo-1-(1H-pyrazol-3-yl)ethyl)-N-(4-nitrophenyl)but-2-ynamide | 1.74 (s, 3H) | 166.8, 154.1, 147.2, 145.9, 144.0, 132.1, 131.1, 123.8, 106.6, 92.8, 73.6, 59.2, 52.0, 28.6, 4.0 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. edinst.comgatewayanalytical.comjascoinc.com These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. jascoinc.com

For but-2-ynamide derivatives, key vibrational bands include the C≡C triple bond stretch and the C=O carbonyl stretch. The alkyne stretch typically appears in the region of 2100-2260 cm⁻¹. For instance, in N-(pyridin-3-yl)but-2-ynamide, the C≡C stretch is observed at 2100 cm⁻¹. vulcanchem.com The carbonyl stretch of the amide group is usually found in the range of 1630-1690 cm⁻¹, with N-(pyridin-3-yl)but-2-ynamide showing this band at 1650 cm⁻¹. vulcanchem.com The N-H stretch, if present, is also a characteristic band, appearing around 3280 cm⁻¹ in the same compound. vulcanchem.com

Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds, making it a useful tool for studying the C≡C bond in ynamides. gatewayanalytical.comjascoinc.com The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. irdg.org

Table 2: Characteristic Infrared Absorption Frequencies for N-(pyridin-3-yl)but-2-ynamide

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3280 |

| C≡C Stretch | 2100 |

| C=O Stretch | 1650 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. moldiscovery.com It provides an exact mass measurement, which can be used to confirm the molecular formula. acs.org

For but-2-ynamide derivatives, HRMS is used to confirm the expected molecular weight. For example, the protonated molecule [M+H]⁺ of N-(pyridin-3-yl)but-2-ynamide is observed at an m/z of 175.21. vulcanchem.com In another example, the [M+H]⁺ ion for N-(2-(tert-butylamino)-2-oxo-1-(1H-pyrazol-3-yl)ethyl)-N-(m-tolyl)but-2-ynamide was calculated to be 383.1714 and found to be 383.1712, confirming its elemental composition of C₂₀H₂₅N₄O₂. beilstein-journals.org

Table 3: High-Resolution Mass Spectrometry Data for But-2-ynamide Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| N-(pyridin-3-yl)but-2-ynamide | C₁₀H₁₁N₂O | - | 175.21 |

| N-(2-(tert-butylamino)-2-oxo-1-(1H-pyrazol-3-yl)ethyl)-N-(m-tolyl)but-2-ynamide | C₂₀H₂₅N₄O₂ | 383.1714 | 383.1712 |

| N-(2-(tert-butylamino)-2-oxo-1-(1H-pyrazol-3-yl)ethyl)-N-(4-chlorophenyl)but-2-ynamide | C₁₉H₂₂ClN₄O₂ | 417.0921 | 417.0926 |

For derivatives of but-2-ynamide that form suitable crystals, X-ray diffraction analysis can unambiguously confirm the molecular structure and stereochemistry. nih.govnih.gov The resulting crystallographic data, including unit cell dimensions and atomic coordinates, provide a detailed and accurate model of the molecule. ucf.edu For example, the structures of some dichloroenamides, which are precursors to ynamides, have been determined by single-crystal X-ray diffraction. rsc.org

Methodologies for Stereochemical Assignment

For chiral derivatives of but-2-ynamide, determining the absolute configuration is essential. Chiroptical spectroscopy is a key set of techniques for this purpose.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. youtube.comnsf.govuniv-amu.fr These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral sample. nsf.gov

The absolute configuration of chiral ynamides can be determined by comparing experimental CD or ORD spectra with those calculated for different stereoisomers using quantum chemical methods. youtube.com While specific examples for but-2-ynamide itself are not prevalent in the provided search results, the application of these techniques to other chiral ynamides demonstrates their utility. core.ac.uk For instance, the stereochemical assignment of the immunosuppressant FR252921 was achieved through synthesis and spectroscopic analysis, which would have included chiroptical methods. acs.org The development of synthetic methods for chiral γ-amino-ynamides has also relied on stereochemical assignment, where X-ray crystallography of derivatives played a crucial role. nih.gov

Computational Methods for Conformer Analysis and Spectral Prediction

Computational chemistry serves as a powerful tool for investigating the structural and spectroscopic properties of molecules like but-2-ynamide. github.io Through theoretical calculations, it is possible to explore the potential energy surface of the molecule to identify stable conformers, predict their relative energies, and simulate their spectroscopic signatures, which can be invaluable for interpreting experimental data. ifpan.edu.plnih.gov

Conformational Analysis

The conformational landscape of but-2-ynamide is relatively simple due to the rigid linear geometry of the alkyne group (C-C≡C-C) and the planar nature of the amide group (-C(=O)NH2). The primary source of conformational isomerism arises from the rotation around the single bond connecting the carbonyl carbon and the adjacent alkyne carbon. However, the sp-hybridized carbon of the alkyne and the sp2-hybridized carbonyl carbon create a largely rigid backbone. The most significant conformational flexibility involves the orientation of the methyl group relative to the amide plane.

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods such as Møller-Plesset perturbation theory (MP2), are commonly employed to determine the geometries and relative energies of these conformers. nih.govchinesechemsoc.orgmdpi.com Methods like the B3LYP functional with a split-valence basis set, such as 6-311G**, are standard for optimizing molecular geometries and calculating energies. nih.gov

For but-2-ynamide, two principal planar conformers can be hypothesized: a syn-periplanar (s-cis) and an anti-periplanar (s-trans) conformation, defined by the dihedral angle between the methyl group and the carbonyl oxygen. In the syn-periplanar conformation, the methyl group and the carbonyl oxygen are eclipsed, while in the anti-periplanar conformation, they are oriented away from each other. Computational studies on analogous molecules, such as 2-butanone, suggest that both steric and bond dipole interactions are the primary factors determining conformational preference. nih.gov The anti-periplanar conformer is generally expected to be lower in energy due to reduced steric hindrance between the methyl group and the amide moiety.

Illustrative Conformational Energy of But-2-ynamide

The table below presents hypothetical relative energies for the two likely planar conformers of but-2-ynamide, as would be predicted by DFT calculations.

| Conformer | Dihedral Angle (H3C-C-C=O) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| anti-periplanar | 180° | 0.00 | ~ 90% |

| syn-periplanar | 0° | ~ 1.5 | ~ 10% |

Spectral Prediction

Computational methods are also instrumental in predicting rotational and vibrational spectra, which aids in the analysis of experimental results from techniques like microwave and infrared spectroscopy. muni.czlibretexts.org

Rotational Spectroscopy Prediction

From the optimized geometry of the most stable conformer, key structural parameters like rotational constants (A, B, C) can be calculated. ifpan.edu.pl These constants are inversely proportional to the molecule's moments of inertia and are fundamental for predicting the frequencies of transitions in a rotational spectrum. numberanalytics.com For an asymmetric top molecule like but-2-ynamide, all three rotational constants will be unique. The prediction of these constants is often accurate enough to guide high-resolution microwave spectroscopy experiments aimed at precise structure determination. ualberta.ca

Predicted Rotational Constants for anti-periplanar But-2-ynamide

This table shows illustrative rotational constants for the lowest energy conformer, typical of what would be generated from a computational output.

| Parameter | Predicted Value |

| Rotational Constant A | ~ 9500 MHz |

| Rotational Constant B | ~ 2800 MHz |

| Rotational Constant C | ~ 2200 MHz |

| Dipole Moment (μ) | ~ 3.5 D |

Vibrational Spectroscopy Prediction

The prediction of vibrational spectra is one of the most common applications of computational chemistry in structural elucidation. muni.cz Frequency calculations performed on an optimized geometry yield a set of harmonic vibrational frequencies and their corresponding infrared (IR) intensities. mdpi.com Each frequency corresponds to a specific normal mode of vibration, such as bond stretches, bends, and torsions.

It is a well-established phenomenon that harmonic frequencies computed using methods like DFT or Hartree-Fock are systematically higher than experimental fundamental frequencies. This discrepancy arises from the neglect of anharmonicity in the calculation. muni.cz To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). nist.gov

Predicted vs. Typical Experimental Vibrational Frequencies for But-2-ynamide

The following table provides a comparison of predicted (scaled) vibrational frequencies for the characteristic functional groups in but-2-ynamide against their typical experimental ranges.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H asymmetric stretch | ~ 3530 | 3500 - 3550 |

| N-H symmetric stretch | ~ 3415 | 3400 - 3450 |

| C≡C stretch | ~ 2255 | 2210 - 2260 |

| C=O stretch (Amide I) | ~ 1690 | 1680 - 1710 |

| N-H bend (Amide II) | ~ 1610 | 1590 - 1640 |

| C-H stretch (methyl) | 2920 - 2980 | 2850 - 3000 |

| C-H bend (methyl) | 1380 - 1460 | 1375 - 1470 |

These computational approaches provide a robust framework for understanding the intrinsic properties of but-2-ynamide, offering detailed insights into its structure and behavior that complement and guide experimental investigations.

Theoretical and Computational Studies of But 2 Ynamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies on ynamides. researchgate.netrsc.orgmdpi.comrsc.orgrsc.orgchinesechemsoc.orgrsc.orgacs.orgresearchgate.netchemrxiv.org These approaches allow for the precise calculation of molecular properties and the exploration of potential energy surfaces of reactions involving but-2-ynamide (B6235448) and related compounds. For instance, DFT calculations have been instrumental in elucidating the mechanisms of gold-catalyzed intramolecular hydroalkylation of ynamides and the divergent reactivity of ynamides in the presence of azides. rsc.orgnih.govacs.org Moreover, ab initio methods have been employed to study the conformational preferences of molecules that model the transition state structures in ynamide cyclizations. acs.orgbeilstein-journals.org

Electronic Structure Analysis and Bonding Characteristics

The unique reactivity of ynamides, including but-2-ynamide, stems from their distinct electronic structure. The nitrogen atom's lone pair of electrons delocalizes into the adjacent carbon-carbon triple bond, creating a polarized system. rsc.orgresearchgate.netmdpi.com This polarization is a key factor in their chemical behavior. acs.org DFT studies have been used to analyze the electronic structure of ynamides and their derivatives, providing insights into their bonding characteristics. chinesechemsoc.orgnih.gov These calculations can quantify the electron density distribution and molecular orbital energies, which are crucial for understanding the molecule's reactivity.

The electronic properties of ynamides can be finely tuned by the electron-withdrawing group attached to the nitrogen atom. rsc.org This modulation of the electronic structure has been a key aspect in the design of ynamide-based reagents for various synthetic applications. acs.org

Reactivity Prediction and Mechanistic Elucidation

Computational chemistry plays a pivotal role in predicting the reactivity of but-2-ynamide and elucidating the mechanisms of its reactions. researchgate.netrsc.orgmdpi.comrsc.orgrsc.orgchinesechemsoc.orgrsc.orgacs.orgchemrxiv.orgacs.orgbldpharm.com DFT calculations are frequently used to map out the entire reaction pathway, identifying intermediates and transition states. nih.govacs.org

For example, in the gold-catalyzed intramolecular hydroalkylation of ynamides, DFT calculations revealed a multi-step mechanism involving the formation of a gold-keteniminium ion, a researchgate.net-hydride shift, cyclization, and subsequent steps to yield the final product. nih.govacs.org Similarly, computational studies have been crucial in understanding the divergent reactivity of ynamides with azides, where the reaction outcome is controlled by the nature of the azide (B81097). rsc.org These studies provide a detailed picture of the reaction energetics and kinetics, which is often difficult to obtain through experimental means alone.

A critical aspect of mechanistic elucidation is the characterization of transition states. Computational methods allow for the precise determination of the geometry and energy of these fleeting structures. In the context of ynamide chemistry, transition state analysis has been used to understand the stereochemical outcome of reactions. For instance, in the [2+2] cycloaddition of ynamines with nitroalkenes, the transition state geometry was analyzed to explain the observed stereoselectivity. mdpi.com In another study, the transition states for the hydrative dimerization of ynamides were calculated to understand the formation of N,O-ketene acetals. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct detailed energy profiles for a given reaction. These profiles provide valuable information about the reaction's feasibility and the heights of the kinetic barriers that must be overcome. For the gold-catalyzed hydroalkylation of ynamides, DFT calculations showed that the initial researchgate.net-hydride shift is the rate-determining step, with a significant activation barrier. nih.govacs.org In the study of ynamide-mediated amide bond formation, computational analysis revealed that the hydrocarboxylation of the ynamide is kinetically favorable and leads to a stable intermediate. rsc.org

Table 1: Calculated Energy Barriers for Ynamide Reactions

| Reaction | Computational Method | Calculated Barrier (kcal/mol) | Reference |

| Gold-catalyzed hydroalkylation of o,o'-xylyl-ynamide | DFT (B3LYP-D3/SDD/6-311+G(d,p)) | 38.0 | nih.govacs.org |

| Gold-catalyzed hydroalkylation of o-tolyl-ynamide | DFT (B3LYP-D3/SDD/6-311+G(d,p)) | 23.5 | nih.govacs.org |

| [2+2] Cycloaddition of (E)-2-arylnitroethene and ynamine | DFT (wb97xd/6-311+G(d)) | 3.8 (enthalpy) | mdpi.com |

| Hydrative dimerization of ynamides (TSQ-R) | DFT | +4.2 | rsc.org |

This table presents a selection of calculated energy barriers for different reactions involving ynamides, highlighting the use of computational methods to quantify reaction kinetics.

Many reactions involving ynamides exhibit high levels of regio- and stereoselectivity. Computational modeling has been instrumental in understanding and predicting these outcomes. For instance, in the three-component difunctionalization of ynamides, DFT calculations suggested that a distorted keteniminium intermediate directs the approach of the nucleophile, leading to consistent trans-selectivity. rsc.org Similarly, in a ynamide protonation-initiated polyene cyclization, DFT calculations explained the unusual cis-diastereoselectivity by identifying steric repulsions in the transition state leading to the trans-product. chinesechemsoc.orgchinesechemsoc.org

The regioselectivity of ynamide reactions, which typically favors addition at the α-position due to the polarization of the triple bond, can be reversed under certain conditions. acs.org Computational studies have helped to rationalize these "umpolung" transformations. acs.org

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations can be used to explore the conformational landscape of but-2-ynamide and its derivatives, identifying the most stable conformations and the energy barriers between them.

Molecular Modeling and Chemoinformatics Applications

Molecular modeling and chemoinformatics have become indispensable in modern chemistry for exploring the chemical space of compounds and predicting their behavior. For but-2-ynamide, these approaches are particularly useful for understanding its electronic structure and potential reactivity in various chemical transformations.

Structure-reactivity relationships aim to connect the molecular structure of a compound with its chemical reactivity. numberanalytics.com For ynamides, including but-2-ynamide, their reactivity is largely governed by the unique electronic nature of the nitrogen-substituted alkyne moiety. oup.com The interplay of the electron-withdrawing group on the nitrogen and the π-system of the alkyne makes ynamides versatile building blocks in synthesis. rsc.org

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity of the ynamide functional group. uohyd.ac.inacs.org These studies reveal that factors such as the nature of the substituent on the nitrogen atom significantly influence the electronic properties and, consequently, the reactivity of the molecule. ugent.be For instance, electron-withdrawing groups on the nitrogen atom are known to enhance the stability of ynamides while also modulating their reactivity in cycloaddition reactions. rsc.orgnih.gov

DFT calculations can provide quantitative data on various molecular properties that are key to understanding reactivity. These include parameters like bond lengths, atomic charges, and frontier molecular orbital (HOMO-LUMO) energies. rsc.orgscribd.com While specific high-level computational studies exclusively on but-2-ynamide are not extensively documented in publicly available literature, data for analogous ynamide systems provide valuable insights into its expected behavior. The polarization of the C≡C bond and the stability of intermediates like keteniminium ions are crucial factors that computational models can effectively probe. rsc.orgresearchgate.netchinesechemsoc.org

Table 1: Computed Physicochemical Properties of But-2-ynamide

This table presents computationally derived physicochemical properties for but-2-ynamide, which are useful in chemoinformatic analyses.

| Property | Value | Source |

| Molecular Weight | 83.09 g/mol | PubChem nih.gov |

| XLogP3 | 0.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 83.037113783 Da | PubChem nih.gov |

| Polar Surface Area | 43.1 Ų | PubChem nih.gov |

This data is generated by computational models as cited and provides a baseline for molecular modeling studies.

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify structures with desired properties, which can also be adapted to explore potential synthetic reactions. acs.orgacs.org In the context of but-2-ynamide, virtual screening methodologies can be employed to discover novel synthetic transformations by simulating the interaction of the ynamide with various reactants and catalysts.

This approach can help in identifying promising reaction partners and conditions for new synthetic methods. For example, by modeling the cycloaddition of but-2-ynamide with a virtual library of dienes or dipolarophiles, researchers can predict the feasibility and potential regioselectivity of various [4+2] or [3+2] cycloaddition reactions. rsc.org Computational tools can assess the activation barriers and reaction energies for these potential pathways, prioritizing the most promising ones for experimental validation. acs.org

The development of new synthetic routes for complex molecules often relies on understanding the reaction mechanisms. nih.gov Computational studies have been used to investigate the mechanisms of gold-catalyzed and copper-catalyzed reactions of ynamides, which are important for forming complex heterocyclic structures. rsc.orgugent.beugent.be These studies provide a atomistic-level understanding of how the catalyst, substrate, and other reagents interact, which is crucial for optimizing reaction conditions and expanding the scope of the reaction. nih.gov Although but-2-ynamide itself may not have been the specific substrate in all these studies, the general principles and mechanistic insights are transferable and can guide the design of new reactions involving but-2-ynamide. bham.ac.uk

Table 2: Examples of Computationally Studied Ynamide Reactions Relevant to But-2-ynamide

This table outlines types of reactions involving ynamides that have been studied computationally, providing a framework for predicting the reactivity of but-2-ynamide.

| Reaction Type | Catalyst/Promoter | Computational Method | Key Findings | Reference |

| [2+2+2] Cycloaddition | Au(I) | DFT | Ynamide binding to catalyst is the initial step; rationalizes regioselectivity. | nih.gov |

| Dimerization/Cyclization | Triflic Acid | DFT | Elucidates divergent pathways leading to different products based on azide structure. | rsc.orgresearchgate.net |

| Radical Cyclization | Copper Photocatalyst | DFT | Kinetic control favors 4-exo-dig cyclization; substituent effects are crucial. | ugent.be |

| Amide Bond Formation | Carboxylic Acid | DFT | Proposes a bifunctional catalytic role for the carboxylic acid substrate. | nih.gov |

| Intramolecular Hydroalkylation | Gold | DFT | Identifies a uohyd.ac.inresearchgate.net-hydride shift as the rate-determining step. | acs.org |

These computational approaches provide a powerful complement to experimental work, enabling a deeper understanding of the chemistry of but-2-ynamide and facilitating the discovery of new synthetic methodologies.

Applications of But 2 Ynamide in Non Clinical Research Fields

Role in Advanced Organic Synthesis

In the realm of advanced organic synthesis, but-2-ynamide (B6235448) serves as a highly valuable and versatile building block. The inherent reactivity of the ynamide functional group, characterized by a polarized triple bond, allows for a diverse range of chemical transformations. This has led to its extensive use as a precursor for the synthesis of complex molecular architectures, including a variety of heterocyclic compounds. Its ability to participate in multicomponent reactions and its utility in the formation of peptide and ester bonds further underscore its significance in modern synthetic chemistry. mdpi.combrad.ac.uknih.gov

Precursors for Heterocyclic Compound Synthesis (e.g., Nitrogen-containing heterocycles)

But-2-ynamide is a valuable precursor in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. jsynthchem.com The electron-deficient nature of the alkyne, influenced by the adjacent amide group, makes it susceptible to a range of cyclization reactions. mdpi.comnih.gov Ynamides, including but-2-ynamide, are employed in transition metal-catalyzed annulation reactions and cycloaddition processes to construct these complex ring systems. jsynthchem.comnih.gov

For instance, ynamides can undergo gold-catalyzed intramolecular hydroamination to form nitrogen heterocycles. nih.gov They also participate in radical cascade reactions, leading to the formation of various heterocyclic products through processes like 5-exo-dig cyclization. nih.gov The versatility of ynamides as precursors extends to their ethynylogous variants, 1,3-butadiynamides, which are also used to synthesize complex heterocyclic scaffolds. nih.gov

The following table summarizes some of the heterocyclic systems that can be synthesized using ynamides as precursors:

| Heterocyclic System | Synthetic Method | Catalyst/Reagent | Ref. |

| Indoles | Palladium-catalyzed ring closure of amidines | Pd(0) | nih.gov |

| 2,5-diamidofurans | Gold or copper-catalyzed reactions | Au or Cu | mdpi.com |

| 2,5-diamidothiophenes | Metal-catalyst-free reactions | Na2S·9H2O | mdpi.com |

| 3H-pyrrolo[2,3-c]isoquinolines | Copper-catalyzed cyclization | Cu(CH3CN)4PF6 | mdpi.com |

| 5-alkynyloxazoles | Intermolecular [3+2] cycloaddition | Dichloro(pyridine-2-carboxylato)gold(III) | mdpi.com |

Building Blocks for Complex Molecular Architectures

The unique reactivity of but-2-ynamide makes it an important building block for the construction of complex molecular architectures. nih.govmdpi.comeurekalert.orgsciencedaily.com The ynamide functional group provides a handle for introducing nitrogen atoms into molecular frameworks while also serving as a reactive site for carbon-carbon and carbon-heteroatom bond formation. This allows for the stepwise and controlled assembly of intricate structures. nih.gov

Ynamides are utilized in modular approaches to synthesize large and complex molecules, such as dendrimer-like amphiphiles. nih.gov Their stability and predictable reactivity make them reliable components in multistep synthetic sequences. mdpi.com The ability to functionalize the alkyne terminus of ynamides through reactions like the Cadiot-Chodkiewicz cross-coupling allows for the creation of extended conjugated systems and highly functionalized molecules. nih.gov

Multicomponent Reaction Substrates

But-2-ynamide is a suitable substrate for multicomponent reactions (MCRs), which are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. researchgate.net The polarization of the ynamide triple bond makes it reactive towards both nucleophiles and electrophiles, a key characteristic for its participation in MCRs.

A notable example is the copper-catalyzed three-component coupling reaction involving an aldehyde or ketone, a terminal ynamide, and an amine, known as the AYA (Aldehyde-Ynamide-Amine) and KYA (Ketone-Ynamide-Amine) reactions, respectively. rsc.org These reactions lead to the formation of γ-amino-ynamides, which are valuable synthetic intermediates. The reactions are often carried out under green conditions, such as at room temperature and in the absence of a solvent or in an environmentally benign solvent like ethyl acetate. rsc.org

The general scheme for the AYA/KYA reaction is as follows:

This reaction demonstrates the utility of ynamides in generating molecular complexity from simple starting materials in a highly atom-economical manner.

Reagents in Peptide and Ester Bond Formation (Excluding Biological Synthesis)

Ynamides have emerged as a novel class of coupling reagents for the formation of amide and ester bonds, with significant applications in peptide synthesis. researchgate.netacs.orgnih.gov But-2-ynamide, as a member of this class, can facilitate these coupling reactions through a one-pot, two-step process that proceeds via a stable α-acyloxyenamide active ester intermediate. nih.govresearchgate.net

A key advantage of ynamide-mediated coupling is the significant suppression of racemization and epimerization, which are common challenges in peptide synthesis, particularly during the coupling of chiral α-amino acids. acs.orgnih.gov This makes ynamides particularly useful for peptide fragment condensation and head-to-tail cyclization. nih.gov The reaction mechanism is distinct from that of conventional coupling reagents. researchgate.netnih.gov

Ynamide coupling reagents are also effective for the formation of ester and thioester bonds. acs.orgnih.gov They have been successfully applied in macrolactonization reactions, where they help to avoid racemization of the α-chiral center and isomerization of conjugated double bonds. acs.orgnih.gov

Contributions to Materials Science